molecular formula C11H19NO4 B1588795 Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate CAS No. 107259-05-2

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Cat. No. B1588795
M. Wt: 229.27 g/mol
InChI Key: VBXFYABGAOGXRS-UHFFFAOYSA-N
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Patent
US07618990B2

Procedure details

Triethylamine (29.82 mL, 214 mmol) was added under nitrogen dropwise to a mixture of 1,1-cyclopropanedicarboxylic acid monoethyl ester (31.518 g, 199 mmol), prepared in the previous step, and diphenylphosphoryl azide (47.4 mL, 219 mmol) in 40 mL of tert-butanol at room temperature. After the addition, the reaction was refluxed for 5 h. The reaction was concentrated under reduced pressure. The residue was taken up in ethyl acetate and extracted three times each with 5% citric acid, saturated NaHCO3 and saturated NaCl. The ethyl acetate layer was dried (anhydrous MgSO4), filtered and the solvent removed under reduced pressure to give 1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropane carboxylic acid ethyl ester (41.3931 g, 91%) as a yellow oil, MS (ES) m/z 130.0 [M+H-tBoc].
Quantity
29.82 mL
Type
reactant
Reaction Step One
Quantity
31.518 g
Type
reactant
Reaction Step One
Quantity
47.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6]C)CC)C.[CH2:8]([O:10][C:11]([C:13]1(C(O)=O)[CH2:15][CH2:14]1)=[O:12])[CH3:9].C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:26])C=CC=CC=1.[C:36]([OH:40])([CH3:39])([CH3:38])[CH3:37]>>[CH2:8]([O:10][C:11]([C:13]1([NH:3][C:6]([O:40][C:36]([CH3:39])([CH3:38])[CH3:37])=[O:26])[CH2:14][CH2:15]1)=[O:12])[CH3:9]

Inputs

Step One
Name
Quantity
29.82 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
31.518 g
Type
reactant
Smiles
C(C)OC(=O)C1(CC1)C(=O)O
Step Two
Name
Quantity
47.4 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted three times each with 5% citric acid, saturated NaHCO3 and saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried (anhydrous MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1(CC1)NC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 41.3931 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.